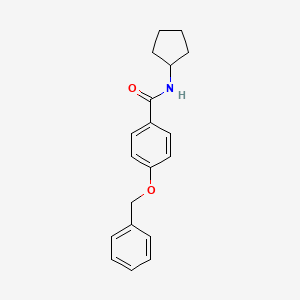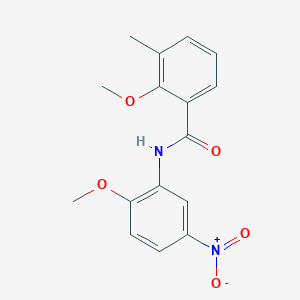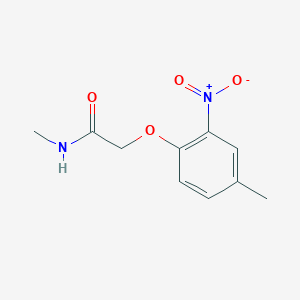![molecular formula C19H18N2O3S2 B4408541 N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)
N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTA belongs to the class of compounds known as sulfonamides, which are known to have a broad range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of folic acid. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its biosynthesis can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their cell cycle. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of folic acid biosynthesis in various biological processes. However, one limitation of using this compound is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. This compound has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-8-6-7-11-17(14)20-19(22)18-12-16(13-25-18)26(23,24)21(2)15-9-4-3-5-10-15/h3-13H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRARXXWOXWRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4408460.png)
![methyl 3-[(2-{[(2-methylphenyl)amino]carbonyl}phenoxy)methyl]benzoate](/img/structure/B4408461.png)
![5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4408465.png)

![1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)
![3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate](/img/structure/B4408488.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)
![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4408557.png)

![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)